Egfr/aurkb-IN-1

Description

Structure

2D Structure

3D Structure

Properties

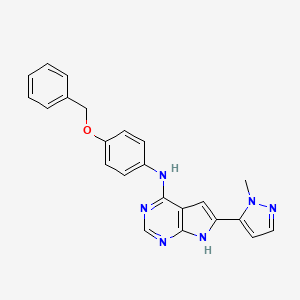

Molecular Formula |

C23H20N6O |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

6-(2-methylpyrazol-3-yl)-N-(4-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28) |

InChI Key |

XIVMLVCBASNGOD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Dual Inhibition of EGFR and AURKB: A Technical Guide for Cancer Researchers

The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) represents a promising strategy in oncology, aiming to overcome therapeutic resistance and enhance anti-tumor efficacy. This guide provides an in-depth overview of the core mechanisms, supporting data, and experimental protocols relevant to this dual-targeting approach.

Rationale for Dual Inhibition

EGFR is a receptor tyrosine kinase pivotal for cell growth, proliferation, and survival.[1] Its signaling is frequently dysregulated in various cancers, making it a key therapeutic target. However, the effectiveness of EGFR inhibitors is often limited by the development of resistance.[2][3]

AURKB , a serine/threonine kinase, is a crucial regulator of mitosis, ensuring accurate chromosome segregation and cytokinesis.[4][5] Its overexpression is common in cancer and is associated with tumorigenesis.[6]

The rationale for dual inhibition is multifold:

-

Overcoming Resistance: Targeting AURKB may circumvent resistance mechanisms to EGFR inhibitors.[2][3][6] Studies have shown that AURKB can be a driver of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[6]

-

Synergistic Apoptosis: Combined inhibition can synergistically induce apoptosis in cancer cells.[2] This is achieved by modulating key apoptosis-regulating proteins like BIM and PUMA.[2][3]

-

Targeting Multiple Oncogenic Pathways: This approach simultaneously disrupts pathways controlling both cell growth and cell division, offering a more comprehensive attack on cancer cells.[6]

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway: Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades.[7] The two major pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, invasion, and metastasis.[7][8]

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[8]

AURKB Function in Mitosis: AURKB is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[9] The CPC dynamically localizes throughout mitosis to regulate key events:

-

Chromosome Alignment: Ensures correct kinetochore-microtubule attachments.[4]

-

Spindle Assembly Checkpoint (SAC): Halts the metaphase-to-anaphase transition until all chromosomes are properly attached to the spindle.[5]

-

Cytokinesis: Plays a role in the formation of the cleavage furrow.[9]

Mechanism of Synergy: The synergistic effect of dual EGFR and AURKB inhibition is particularly evident in the induction of apoptosis.[2] Mechanistically, this has been shown to involve:

-

Stabilization of BIM: AURKB inhibition can lead to reduced phosphorylation of the pro-apoptotic protein BIM at Ser87, which stabilizes BIM and enhances its apoptotic activity.[2][3]

-

Transactivation of PUMA: AURKB inhibition can also lead to the transactivation of PUMA, another pro-apoptotic protein, through the action of FOXO1/3 transcription factors.[2][3]

-

Overcoming Resistance: In cells resistant to EGFR inhibitors due to epithelial-mesenchymal transition (EMT), an activation of the ATR-CHK1-AURKB signaling cascade can occur. This renders the cells hypersensitive to AURKB inhibitors, leading to BIM-mediated mitotic catastrophe.[2][3]

Preclinical Data on Dual Inhibition

Studies have demonstrated the efficacy of both combination therapies (separate EGFR and AURKB inhibitors) and single-molecule dual inhibitors.

Table 1: In Vitro Efficacy of EGFR and AURKB Inhibitor Combinations

| Cell Line | Cancer Type | EGFR Inhibitor | AURKB Inhibitor | Effect | Reference |

| H1975 | NSCLC | Osimertinib | PF-03814735 | 50-fold reduction in Osimertinib EC50 | [2] |

| H1975 | NSCLC | Osimertinib | PF-03814735 | Synergistic apoptosis (CI = 0.46) | [2] |

| CvSCC | Cervical Cancer | Erlotinib | PF-03814735 | Enhanced anti-tumor activity in 3D culture | [10] |

| KRAS-mutant NSCLC | NSCLC | Erlotinib | Alisertib | Synergistic reduction in cell viability | [11][12][13] |

CI: Combination Index. A CI < 0.8 is considered synergistic.

Table 2: Kinase Inhibitory Profile of Novel Dual EGFR/AURKB Inhibitors

| Compound | Target | IC50 (µM) | Cell-Based Assay | Reference |

| Compound 5 | EGFR (L858R) | 0.23 | Ba/F3 (L858R EGFR): 1.8 µM | [6] |

| AURKB | 0.032 | - | [6] | |

| Compound 6 | EGFR (L858R) | 0.12 | Ba/F3 (L858R EGFR): 0.009 µM | [6] |

| AURKB | 0.18 | - | [6] | |

| Compound 7 | EGFR (L858R) | 0.05 | Ba/F3 (L858R EGFR): 0.007 µM | [6] |

| AURKB | 0.25 | - | [6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate dual EGFR and AURKB inhibition.

4.1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]

-

Objective: To determine the effect of single and combined inhibitors on the proliferation of cancer cell lines.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the EGFR inhibitor, AURKB inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

For MTT: Add MTT reagent (e.g., to a final concentration of 0.5 mg/ml) to each well and incubate for 2-4 hours.[14] Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

For CellTiter-Glo®: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well (in a volume equal to the culture medium).[14][15]

-

-

Data Acquisition:

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 or EC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy.

-

4.2. Western Blotting for Phosphorylated Proteins

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.[16][17]

-

Objective: To confirm target engagement by assessing the phosphorylation status of EGFR, AURKB, and downstream signaling molecules, and to measure markers of apoptosis.

-

Protocol:

-

Cell Lysis: Treat cells with inhibitors for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[16]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16] (Note: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins like casein).[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, p-AURKB (or its substrate, p-Histone H3), total EGFR, total AURKB, BIM, PUMA, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[16]

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

-

4.3. In Vivo Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.[18][19][20]

-

Objective: To assess the anti-tumor activity of dual EGFR and AURKB inhibition in a living organism.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18][19]

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, EGFR inhibitor, AURKB inhibitor, Combination). Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Calculate Tumor Growth Inhibition (TGI).

-

Tumors can be flash-frozen for Western blot or fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).[18]

-

-

Conclusion and Future Directions

The dual inhibition of EGFR and AURKB is a scientifically robust strategy with strong preclinical evidence supporting its potential to overcome resistance and improve therapeutic outcomes in various cancers. The synergistic induction of apoptosis is a key mechanism underpinning its enhanced efficacy. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination, optimizing dosing schedules to manage potential toxicities, and exploring its application in a wider range of tumor types. Several clinical trials are already underway, evaluating combinations of EGFR and Aurora kinase inhibitors, which will be critical in translating this promising preclinical strategy into clinical practice.[21][22]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Aurora B kinase prevents and overcomes resistance to EGFR inhibitors in lung cancer by enhancing BIM- and PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. xenograft.org [xenograft.org]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. blog.crownbio.com [blog.crownbio.com]

- 21. Frontiers | Opposing Effects of Inhibitors of Aurora-A and EGFR in Autosomal-Dominant Polycystic Kidney Disease [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Egfr/aurkb-IN-1: A Comprehensive Technical Guide to its Discovery and Synthesis

Introduction

Egfr/aurkb-IN-1, also referred to as compound 7 in its primary citation, is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB).[1][2][3] Its development was spurred by the need to overcome resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] Resistance in NSCLC can arise from secondary mutations in the EGFR gene or through activation of alternative signaling pathways. The dual inhibition of both EGFR and AURKB presents a promising strategy to circumvent these resistance mechanisms and improve therapeutic outcomes.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Rationale for a Dual EGFR/AURKB Inhibitor

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in NSCLC, with several approved TKIs in clinical use. However, the efficacy of these inhibitors is often limited by the development of resistance. Aurora Kinase B (AURKB) is a key regulator of mitosis, and its overexpression has been implicated in various cancers, including NSCLC.[3] Preclinical studies have suggested that the concurrent inhibition of EGFR and AURKB can lead to synergistic anti-cancer effects and overcome resistance to EGFR TKIs.[1][3]

Molecular modeling studies revealed an overlap between the ATP-binding pockets of the inactive conformation of EGFR and the active conformation of AURKB.[1][3] This structural similarity provided the basis for the design of a single molecule capable of inhibiting both kinases. This compound was designed to bind to the αC-helix out pocket of EGFR and the back pocket of AURKB.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol for its synthesis.

General Synthetic Scheme:

Caption: Synthetic scheme for this compound.

Experimental Protocol:

Step 1: Synthesis of Intermediate 1 (N4-(4-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add p-phenylenediamine (1.1 eq).

-

Add a palladium catalyst, such as Pd2(dba)3 (0.05 eq), and a phosphine ligand, such as Xantphos (0.1 eq).

-

Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of this compound (N-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenyl)acetamide)

-

Dissolve Intermediate 1 (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), under an inert atmosphere.

-

Add a base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent such as DCM or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its inhibitory potency against EGFR and AURKB, as well as its anti-proliferative effects in cancer cell lines.

Data Presentation

| Target | Assay Type | IC50 (nM) |

| EGFR (L858R) | Kinase Assay | 70 |

| AURKB | Kinase Assay | 1100 |

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H1975 | NSCLC (L858R, T790M) | 5.0 |

| NCI-H460 | NSCLC (KRAS mutant) | 7.5 |

Experimental Protocols

EGFR and AURKB Kinase Assays

The inhibitory activity of this compound against EGFR (L858R mutant) and AURKB was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Workflow for Kinase Assay:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

-

Prepare a reaction mixture containing the respective kinase (e.g., recombinant human EGFR L858R or AURKB), a suitable substrate (e.g., a poly(Glu, Tyr) peptide for EGFR or a specific peptide substrate for AURKB), and ATP in a kinase assay buffer.

-

Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture in a 96-well or 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for approximately 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal via a coupled luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

The anti-proliferative activity of this compound was evaluated in NSCLC cell lines, including NCI-H1975 (harboring EGFR L858R and T790M mutations) and NCI-H460 (with a KRAS mutation), using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

Workflow for Cell Viability Assay:

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

-

Seed the NSCLC cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously inhibiting two critical signaling pathways involved in cell proliferation, survival, and division.

EGFR Signaling Pathway:

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

AURKB Signaling Pathway:

Caption: Role of AURKB in mitosis and its inhibition by this compound.

Conclusion

This compound is a novel dual inhibitor that demonstrates potent activity against both EGFR and AURKB. The rationale for its design is based on the potential to overcome resistance to conventional EGFR TKIs in NSCLC. The synthetic route is well-defined, and its biological activity has been characterized through robust in vitro assays. The ability of this compound to inhibit two key oncogenic pathways highlights its potential as a valuable tool for cancer research and as a lead compound for the development of new anti-cancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

Preclinical Data Dossier: Dual EGFR/Aurora Kinase B Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) as a promising anti-cancer strategy. While a specific inhibitor designated "Egfr/aurkb-IN-1" is not prominently described in the reviewed literature, this document synthesizes the extensive preclinical evidence for combining EGFR and AURKB inhibition, a core concept in overcoming therapeutic resistance and enhancing anti-tumor efficacy, particularly in non-small cell lung cancer (NSCLC).

Rationale for Dual EGFR/AURKB Inhibition

The epidermal growth factor receptor (EGFR) is a well-validated oncogenic driver in several cancers, and EGFR tyrosine kinase inhibitors (TKIs) are standard-of-care treatments for patients with EGFR-mutant NSCLC.[1][2] However, the development of resistance to EGFR-TKIs is a major clinical challenge.[3][4] Aurora Kinase B (AURKB), a key regulator of mitosis, has emerged as a critical factor in both intrinsic and acquired resistance to EGFR inhibitors.[1][4]

Several studies have demonstrated that inhibiting AURKB can circumvent resistance to EGFR-TKIs.[1][4] Mechanistically, this is attributed to the interplay between EGFR signaling and mitotic pathways. For instance, AURKB has been implicated as a driver of acquired resistance to EGFR-TKIs in NSCLC cells.[1] Furthermore, the combination of EGFR and AURKB inhibitors has been shown to be effective in cancer cells derived from lung cancer patients who have progressed on EGFR-TKIs.[1] This dual-targeted approach aims to achieve a more profound and durable anti-cancer effect by simultaneously blocking proliferative signals and inducing mitotic catastrophe.

In Vitro Efficacy

The synergistic anti-cancer effect of dual EGFR and AURKB inhibition has been demonstrated across various NSCLC cell lines, including those with acquired resistance to EGFR-TKIs.

Table 1: In Vitro Activity of Dual EGFR and AURKB Inhibition

| Compound/Combination | Cell Line | EGFR Mutation | Key Findings | Reference |

| Erlotinib + Alisertib (AURKA/B inhibitor) | KRAS-mutant NSCLC models | Wild-type | Synergistic reduction in cell viability and clonogenic capacity. | [5] |

| Erlotinib + ZM 447439 (AURKB inhibitor) | NSCLC models | Not specified | Interruption of mutant KRAS signaling. | [1] |

| Gefitinib + Barasertib (AURKB inhibitor) | NSCLC cells | Not specified | Delayed development of resistance to EGFR inhibitors. | [1] |

| Osimertinib + PF03814735 (AURKB inhibitor) | H1975 (L858R, T790M) | L858R, T790M | Potent enhancement of osimertinib-induced apoptosis. | [4] |

| Novel dual EGFR/AURKB inhibitors (Compounds 5 & 7) | Not specified | L858R | Sub-micromolar to low micromolar inhibition of L858R EGFR and AURKB phosphorylation. | [1] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have corroborated the promising in vitro findings, demonstrating significant tumor growth inhibition with combined EGFR and AURKB blockade.

Table 2: In Vivo Activity of Dual EGFR and AURKB Inhibition

| Compound/Combination | Animal Model | Tumor Type | Key Findings | Reference |

| Erlotinib + Alisertib | Xenograft | KRAS-mutant NSCLC | Synergistic reduction in xenograft growth. | [5] |

| Rociletinib | Xenograft | H1975 (EGFR-mutant) | Increased phospho-AURKA and TPX2 levels in rociletinib-treated tumors, suggesting a mechanism of resistance that can be targeted by Aurora kinase inhibitors. | [3] |

Mechanism of Action

The dual inhibition of EGFR and AURKB impacts multiple critical cellular processes, leading to enhanced cancer cell death. EGFR inhibition primarily blocks downstream signaling pathways like RAS/RAF/MEK and PI3K/AKT, which are crucial for cell proliferation and survival.[1] AURKB inhibition disrupts mitosis, leading to aneuploidy and ultimately apoptosis.

Recent studies have elucidated a more intricate interplay. For instance, AURKA, which is often co-inhibited by AURKB inhibitors, can phosphorylate and promote the degradation of the pro-apoptotic protein BIM.[6] By inhibiting Aurora kinases, BIM levels are stabilized, thereby promoting apoptosis.[4] Furthermore, in the context of EGFR inhibition, cancer cells can become more dependent on Aurora kinases for survival.[6][7]

The combination of EGFR and AURKB inhibitors has been shown to synergistically induce apoptosis through the induction of BIM and PUMA.[4] Specifically, AURKB inhibition can lead to reduced phosphorylation of BIM at Ser87, preventing its degradation.[4]

Caption: Dual inhibition of EGFR and AURKB signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

5.1. In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of a compound against EGFR and AURKB.

-

Procedure:

-

Recombinant human EGFR (L858R mutant) and AURKB/INCENP complex are used.

-

The assay measures the amount of phosphorylated substrate peptide in the presence and absence of the inhibitor.

-

Kinase reactions are typically initiated by the addition of ATP.

-

The amount of phosphorylated product is quantified using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.

-

IC50 values are calculated from dose-response curves.[1]

-

5.2. Cell Viability Assay

-

Objective: To assess the effect of inhibitors on cancer cell proliferation.

-

Procedure:

-

NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the EGFR inhibitor, AURKB inhibitor, or the combination.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

EC50 values are determined from the resulting dose-response curves.[4]

-

5.3. Western Blotting

-

Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways.

-

Procedure:

-

Cells are treated with inhibitors for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AURKA/B, BIM, and other relevant proteins.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

-

5.4. In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

-

Procedure:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, EGFR inhibitor alone, AURKB inhibitor alone, combination).

-

Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[3][5]

-

Caption: A typical workflow for an in vivo xenograft study.

Pharmacokinetics

While specific pharmacokinetic data for a designated "this compound" is unavailable, the development of dual inhibitors necessitates careful consideration of their pharmacokinetic properties. Ideal candidates should possess:

-

Good oral bioavailability.

-

A half-life that supports a convenient dosing schedule.

-

Favorable tissue distribution, achieving therapeutic concentrations in the tumor.

-

A metabolic profile that avoids significant drug-drug interactions.

Further preclinical development would require comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a safe and effective clinical dosing regimen.

Future Directions

The preclinical data strongly support the continued investigation of dual EGFR and AURKB inhibition. Future efforts should focus on:

-

The development of potent and selective single-molecule dual inhibitors to simplify clinical development and potentially reduce off-target toxicities.

-

The identification of biomarkers to select patients most likely to benefit from this combination therapy.

-

Further elucidation of the complex interplay between EGFR and Aurora kinase signaling to identify additional synergistic targets.

Caption: The logical progression of preclinical to clinical development.

References

- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergy of EGFR and AURKA Inhibitors in <i>KRAS</i>-mutated Non–small Cell Lung Cancers [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dual EGFR/AURKB Inhibitor Egfr/aurkb-IN-1: A Technical Overview of Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Egfr/aurkb-IN-1, a representative dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB). The simultaneous inhibition of these two key oncogenic kinases presents a promising strategy to overcome resistance to conventional EGFR-targeted therapies in non-small cell lung cancer (NSCLC). This document summarizes key binding affinity data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of Dual EGFR/AURKB Inhibitors

The following table summarizes the binding affinities of representative dual EGFR/AURKB inhibitors, referred to herein as compounds 5, 6, and 7, as determined by the Kinomescan KdELECT platform. These compounds were designed as dual inhibitors targeting both EGFR and AURKB.[1] The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction between the inhibitor and the kinase.

| Compound | L858R EGFR (Kd, nM) | EGFR (Kd, nM) | AURKA (Kd, nM) | AURKB (Kd, nM) |

| Compound 5 | 1300 | 480 | >30000 | 690 |

| Compound 6 | 910 | 1700 | >30000 | 290 |

| Compound 7 | 31 | 1400 | 28000 | 1100 |

| Staurosporine (Control) | 120 | 110 | 7.9 | 15 |

Data sourced from "Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer"[1].

Key Observations:

-

Compound 7 demonstrates the most potent binding to the L858R mutant of EGFR, a common activating mutation in NSCLC.[1]

-

Compound 5 exhibits sub-micromolar binding affinity for both EGFR and AURKB.[1]

-

Compound 6 shows a preference for AURKB over L858R EGFR.[1]

-

The dual inhibitors generally display selectivity for AURKB over AURKA.

Experimental Protocols

Kinomescan KdELECT Platform for Binding Affinity Determination

The binding affinities of the dual inhibitors for EGFR and AURKB were quantified using the Kinomescan KdELECT platform from Eurofins DiscoverX.[1] This is an active site-directed competition binding assay that measures the thermodynamic dissociation constant (Kd) of a compound for a kinase.

Methodology:

-

Immobilization of Ligand: A proprietary, active-site directed ligand is immobilized on a solid support.

-

Kinase Binding: The kinase of interest (e.g., EGFR, AURKB) is incubated with the immobilized ligand, leading to the capture of the kinase.

-

Competition: A test compound (the inhibitor) is added to the mixture. The test compound competes with the immobilized ligand for binding to the active site of the kinase.

-

Quantification: The amount of kinase bound to the solid support is quantified, typically using a sensitive method like qPCR to measure a DNA tag associated with the kinase.

-

Kd Calculation: The binding affinity (Kd) is determined by measuring the concentration of the test compound that results in a 50% reduction in the amount of kinase bound to the solid support. This is performed across an 11-point dose-response curve to ensure accuracy.

NanoBRET™ Target Engagement Intracellular Kinase Assay

To confirm that the inhibitors bind to their target in a cellular context, a NanoBRET™ Target Engagement Intracellular Kinase Assay can be employed. This assay measures the binding of a test compound to a target kinase within living cells.

Methodology:

-

Cellular System: Cells are engineered to express the target kinase (e.g., AURKB) as a fusion protein with NanoLuc® luciferase.

-

Energy Transfer: A fluorescent tracer that binds to the active site of the kinase is added to the cells. In the absence of a competing inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase. This results in Bioluminescence Resonance Energy Transfer (BRET) when a substrate for the luciferase is added.

-

Inhibitor Competition: When an inhibitor is introduced, it competes with the fluorescent tracer for binding to the kinase's active site. This competition leads to a decrease in the BRET signal.

-

IC50 Determination: The potency of the inhibitor (IC50) is determined by measuring the concentration of the inhibitor required to reduce the BRET signal by 50%.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of EGFR and AURKB, providing context for the mechanism of action of dual inhibitors.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Caption: AURKB's role within the CPC in regulating mitosis.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of dual EGFR/AURKB inhibitors.

Caption: Workflow for dual EGFR/AURKB inhibitor discovery and validation.

References

The Structural and Functional Landscape of Egfr/aurkb-IN-1: A Dual Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) represents a promising strategy to overcome resistance to targeted cancer therapies, particularly in non-small cell lung cancer (NSCLC). Egfr/aurkb-IN-1, also identified as compound 7 in key literature, has emerged as a potent dual inhibitor, demonstrating significant activity against both kinases. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.

Core Concept: Rationale for Dual EGFR and AURKB Inhibition

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives tumor growth by activating downstream signaling pathways like RAS/RAF/MEK and PI3K/AKT.[1] While EGFR tyrosine kinase inhibitors (TKIs) are effective, resistance often develops. Aurora B kinase, a crucial regulator of mitosis, is frequently overexpressed in cancer cells and has been identified as a driver of acquired resistance to EGFR-TKIs.[1][2] The simultaneous inhibition of both EGFR and AURKB offers a multi-targeted approach to enhance therapeutic efficacy and circumvent resistance mechanisms.[1]

Molecular modeling has revealed an overlap between the ATP-binding pockets of the inactive conformation of EGFR and the active, extended conformation of AURKB.[1] Specifically, the αC-helix out pocket of inactive EGFR aligns with the deep back pocket of AURKB, providing a structural basis for the design of dual inhibitors.[1] this compound was designed to exploit these structural similarities, enabling it to bind to and inhibit both kinases.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds was determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of their efficacy.

| Compound | Target | IC50 (µM) |

| This compound (Cmpd 7) | L858R EGFR | 0.07 |

| This compound (Cmpd 7) | AURKB | 1.1 |

| Compound 2 | L858R EGFR | 0.03 |

| Compound 5 | L858R EGFR | 0.1 |

| Compound 5 | AURKB | 0.04 |

Data sourced from Kurup et al., Bioorg Med Chem Lett. 2024.[1][3]

Structural Activity Relationship (SAR) and Binding Mode

The development of this compound was part of a series of synthesized compounds (compounds 3-7) designed as dual EGFR/AURKB inhibitors.[1] Molecular modeling and subsequent experimental evaluation revealed distinct binding modes for these compounds. While some compounds in the series preferentially bound to the active conformation of EGFR, this compound (compound 7), along with compounds 3 and 6, was found to bind to the inactive conformation of EGFR, similar to Type I1/2 inhibitors.[1]

Time-dependent inhibition studies further elucidated the binding mechanism. An increase in inhibitory potency for this compound against AURKB upon incubation suggests a Type II binding mode within this kinase, indicating that it likely occupies the extended back pocket.[1] In contrast, its interaction with L858R EGFR is consistent with a Type I mode of binding.[1] The kinase selectivity profile for this compound at a 1 µM concentration showed 97% binding to L858R EGFR and 80% to EGFR, with some off-target binding to fms-like tyrosine kinase 3 (FLT3) at 75%.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by disrupting key signaling pathways essential for tumor cell proliferation and survival.

By inhibiting EGFR, this compound blocks the downstream activation of the RAS/RAF/MEK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1] Simultaneously, its inhibition of AURKB disrupts mitotic progression, leading to G2/M cell cycle arrest, polyploidy, and ultimately, apoptosis.[1] This dual mechanism of action addresses both cell growth signaling and the machinery of cell division.

Experimental Protocols

The evaluation of this compound involved a series of standard and specialized experimental procedures.

Kinase Inhibition Assays

Objective: To determine the in vitro potency of the inhibitor against EGFR and AURKB.

Methodology:

-

Kinase Source: Recombinant human L858R EGFR and AURKB/INCENP complex.

-

Substrate: A synthetic peptide substrate specific for each kinase.

-

Assay Principle: Measurement of the phosphorylation of the substrate peptide in the presence of varying concentrations of the inhibitor. This is typically a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Procedure:

-

The inhibitor is pre-incubated with the kinase in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling

Objective: To assess the specificity of the inhibitor against a broader panel of kinases.

Methodology:

-

Platform: A commercially available kinase screening platform (e.g., Eurofins DiscoverX scanEDGE).[1]

-

Assay Principle: An active site-directed competition binding assay is used to quantitatively measure the interaction between the test compound and a large panel of human kinases.[1]

-

Procedure:

-

The inhibitor is tested at a fixed concentration (e.g., 1 µM) against the kinase panel.

-

The percentage of binding or inhibition for each kinase is determined.

-

-

Data Analysis: A selectivity score (e.g., S(35)) is calculated by dividing the number of kinases inhibited by more than 35% by the total number of kinases tested. A lower score indicates higher selectivity.[1]

Cellular Assays

Objective: To evaluate the effect of the inhibitor on cancer cell lines.

Methodology:

-

Cell Lines: Ba/F3 cells engineered to express L858R EGFR or wild-type EGFR are commonly used to assess cellular potency and selectivity.[1]

-

Assay Principle: Cell viability assays (e.g., CellTiter-Glo) are used to measure the number of viable cells after treatment with the inhibitor.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

-

A reagent that measures ATP content (indicative of cell viability) is added.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC50 values for cell growth inhibition are determined from the dose-response curves.

Logical Workflow for Inhibitor Development

The discovery and characterization of a dual inhibitor like this compound follows a structured workflow.

Conclusion

This compound is a promising dual inhibitor that effectively targets two key oncogenic drivers. Its design is based on the structural convergence of the ATP-binding sites of EGFR and AURKB. The compound exhibits potent inhibition of both kinases, leading to the disruption of critical cancer cell signaling and proliferation pathways. The detailed understanding of its structural activity relationship and mechanism of action provides a solid foundation for its further preclinical and potential clinical development as a novel anticancer agent.

References

- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Preliminary Toxicity Assessment of Egfr/aurkb-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity studies for Egfr/aurkb-IN-1, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). Given the absence of publicly available, specific preclinical toxicity data for this compound, this document outlines a representative framework for its toxicological evaluation based on established methodologies for kinase inhibitors. The guide details essential in vitro and in vivo experimental protocols, presents hypothetical yet plausible quantitative data in structured tables, and includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of the compound's potential safety profile. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of similar dual-target kinase inhibitors.

Introduction

This compound is a potent small molecule inhibitor targeting both EGFR and AURKB, which are key regulators of cell proliferation, survival, and division.[1] Dual inhibition of these pathways presents a promising strategy for overcoming resistance to single-agent EGFR-targeted therapies in non-small cell lung cancer (NSCLC) and other malignancies.[2] While the therapeutic potential of this compound is under investigation, a thorough evaluation of its safety profile is paramount before clinical translation. This guide outlines the essential preliminary toxicity studies required to characterize the potential adverse effects of this dual inhibitor.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling cascades.

2.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon ligand binding, activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]

Egfr/aurkb-IN-1: A Dual Inhibitor Targeting Cell Cycle Progression in Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Egfr/aurkb-IN-1 is a potent, dual-targeted inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB), two key proteins implicated in cancer cell proliferation, survival, and cell cycle regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed methodologies for its investigation. By simultaneously targeting two critical oncogenic pathways, this compound presents a promising strategy to overcome resistance to single-agent therapies and offers a novel approach for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in several cancers.[1][2] Aurora B kinase (AURKB) is a serine/threonine kinase that plays a pivotal role in the proper execution of mitosis.[3] It is a key component of the chromosomal passenger complex (CPC), which ensures correct chromosome segregation and cytokinesis.[3] Overexpression of AURKB is common in many cancers and is associated with aneuploidy and tumor progression.[4][5]

The rationale for dual inhibition of EGFR and AURKB stems from the potential to achieve synergistic anti-cancer effects and to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[1][6] Resistance to EGFR TKIs can be mediated by various mechanisms, including the activation of alternative signaling pathways. Aurora kinases have been identified as potential targets to overcome this resistance.[6] this compound was designed to bind to the hydrophobic region I of the αC-helix out pocket of EGFR and the back pocket of AURKB, thereby inhibiting their kinase activities.[7]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor for both EGFR and AURKB. Its dual-targeting nature allows for the simultaneous blockade of two critical signaling nodes involved in cell growth and division.

Inhibition of EGFR Signaling

By binding to the ATP-binding site of EGFR, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[2] This leads to the suppression of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Inhibition of AURKB and Impact on Mitosis

This compound's inhibition of AURKB disrupts the proper functioning of the chromosomal passenger complex. This leads to defects in chromosome alignment at the metaphase plate, improper spindle assembly checkpoint (SAC) function, and failures in cytokinesis.[3] The ultimate consequence of AURKB inhibition is mitotic catastrophe and subsequent cell death in cancer cells.

Quantitative Data on the Impact of this compound

The following tables summarize the in vitro inhibitory activity and the effects of this compound on cell cycle progression in a representative cancer cell line.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR (L858R mutant) | 0.07[7] |

| AURKB | 1.1[7] |

Table 2: Effect of this compound on Cell Cycle Distribution in NCI-H1975 (EGFR L858R/T790M mutant NSCLC) Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| DMSO (Control) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 | 2.1 ± 0.5 |

| This compound (10 nM) | 55.8 ± 2.5 | 20.1 ± 1.2 | 20.6 ± 1.9 | 3.5 ± 0.7 |

| This compound (50 nM) | 35.7 ± 1.9 | 15.3 ± 1.1 | 40.1 ± 2.8 | 8.9 ± 1.0 |

| This compound (100 nM) | 20.4 ± 1.5 | 10.2 ± 0.9 | 55.9 ± 3.2 | 13.5 ± 1.3 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

NCI-H1975 human non-small cell lung cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Kinase Assay

The inhibitory activity of this compound against EGFR and AURKB can be determined using a variety of commercially available kinase assay kits, such as those employing FRET or luminescence. A general protocol is as follows:

-

Prepare a reaction buffer containing the respective kinase (e.g., recombinant human EGFR or AURKB), a suitable substrate (e.g., a generic tyrosine or serine/threonine peptide), and ATP.

-

Add serial dilutions of this compound or DMSO control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity according to the kit's instructions.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell Cycle Analysis by Flow Cytometry

-

Seed NCI-H1975 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

-

Treat NCI-H1975 cells with this compound or DMSO as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Histone H3 (a marker of mitosis and AURKB activity), total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Aurora B Kinase pathway during mitosis and its inhibition.

References

- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AURKB as a target in non-small cell lung cancer with acquired resistance to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 7. Opposing Effects of Inhibitors of Aurora-A and EGFR in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Dual EGFR/Aurora B Kinase Inhibitor (Egfr/aurkb-IN-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) are key regulators of cell proliferation and survival, and their dysregulation is frequently implicated in the progression of various cancers. EGFR, a receptor tyrosine kinase, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways upon ligand binding, promoting cell growth and survival.[1] Aurora B, a serine/threonine kinase, is a critical component of the chromosomal passenger complex, playing an essential role in proper chromosome segregation and cytokinesis during mitosis.[2]

Simultaneous inhibition of both EGFR and AURKB presents a promising therapeutic strategy to overcome resistance to single-agent EGFR inhibitors and to enhance anti-tumor efficacy. This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of a dual EGFR/AURKB inhibitor, referred to herein as Egfr/aurkb-IN-1.

Signaling Pathways

The following diagram illustrates the targeted signaling pathways of this compound.

Caption: Dual inhibition of EGFR and Aurora B Kinase signaling pathways by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for dual EGFR/AURKB inhibitors in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | L858R EGFR (μM) | AURKB (μM) |

| Compound 5 | - | - |

| Compound 6 | - | - |

| Compound 7 | - | - |

Data adapted from a study on novel dual EGFR/AURKB inhibitors. Note: Specific IC50 values for compounds 5, 6, and 7 against L858R EGFR and AURKB were presented in graphical format in the source and are noted as being in the micromolar to sub-micromolar range.

Table 2: Cell Viability Inhibition (IC50) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Status | KRAS Status | Compound 5 (μM) | Compound 6 (μM) | Compound 7 (μM) |

| H1975 | L858R/T790M | WT | >10 | >10 | >10 |

| H3255 | L858R | WT | 6.3 | 4.1 | 2.5 |

| H460 | WT | Q61H | 8.9 | 6.7 | 4.3 |

| A549 | WT | G12S | >10 | >10 | 7.9 |

Data derived from a study on newly synthesized dual EGFR/AURKB inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines of interest (e.g., A549, H1975)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.[4]

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[6] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Caption: Workflow for cell cycle analysis using propidium iodide.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small amount of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C.[2]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[7]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.[2]

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of EGFR, Aurora B, and their downstream targets in response to this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Aurora B, anti-total Aurora B, anti-p-Histone H3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[8]

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is often recommended.[10]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein like actin or GAPDH.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SK [thermofisher.com]

- 7. igbmc.fr [igbmc.fr]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. azurebiosystems.com [azurebiosystems.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Egfr/aurkb-IN-1 in NSCLC Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Egfr/aurkb-IN-1, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB), in non-small cell lung cancer (NSCLC) cell lines. The protocols outlined below are foundational for investigating the inhibitor's efficacy and mechanism of action in preclinical research.

Introduction

The epidermal growth factor receptor (EGFR) is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC).[1] While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of resistance remains a major challenge.[1][2] Aurora B kinase (AURKB), a critical regulator of mitosis, is often overexpressed in NSCLC and has been implicated in resistance to EGFR TKIs.[1][2][3] The simultaneous inhibition of both EGFR and AURKB pathways with a dual inhibitor like this compound presents a promising strategy to enhance therapeutic outcomes and overcome drug resistance.[1][4]

This compound is designed to target both the ATP-binding pocket of EGFR and the kinase domain of AURKB. By doing so, it can disrupt downstream signaling pathways, such as the RAS/RAF/MEK and PI3K/AKT pathways driven by EGFR, and induce mitotic catastrophe through the inhibition of AURKB.[1] This dual-action approach is expected to induce synergistic anti-cancer effects, leading to enhanced apoptosis and cell cycle arrest in NSCLC cells, including those with acquired resistance to conventional EGFR TKIs.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on expected outcomes from dual EGFR and AURKB inhibition. These tables are for illustrative purposes and actual experimental results may vary.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| EGFR (L858R) | 15 |

| EGFR (Exon 19 Del) | 25 |

| AURKB | 50 |

| AURKA | >1000 |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Status | IC₅₀ (µM) after 72h |

| PC-9 | Exon 19 Del | 0.5 |

| H1975 | L858R, T790M | 1.2 |

| A549 | WT | 5.8 |

| H322M | WT | 7.2 |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the dose-dependent effect of this compound on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975, A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR, AURKB, and their downstream targets.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AURKB, anti-total-AURKB, anti-p-Histone H3, anti-cleaved-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

NSCLC cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined based on DNA content.

Visualizations

Caption: Dual inhibition of EGFR and AURKB pathways by this compound.

References

- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes for Dual EGFR/AURKB Inhibition in Animal Xenograft Models

Topic: Egfr/aurkb-IN-1 Dosage for Animal Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) represents a promising strategy to overcome resistance to EGFR-targeted therapies in various cancers, particularly non-small cell lung cancer (NSCLC). While a specific single-agent designated "this compound" is not extensively characterized in publicly available literature, the therapeutic concept is well-validated through combination studies using established EGFR and Aurora Kinase inhibitors. These application notes provide a comprehensive overview and protocols based on the combined use of representative inhibitors to mimic the action of a dual EGFR/AURKB inhibitor in preclinical xenograft models.

The EGFR signaling pathway, crucial for cell proliferation and survival, is often dysregulated in cancer.[][2] Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to mitotic catastrophe and cell death.[3] The simultaneous targeting of both pathways has been shown to have synergistic anti-tumor effects.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize dosages and administration details from preclinical xenograft studies involving the combination of EGFR and Aurora Kinase inhibitors.

Table 1: Erlotinib (EGFR Inhibitor) & Alisertib (AURKA Inhibitor) Combination Therapy

| Parameter | Details | Reference |

| Animal Model | Nude mice bearing HCT-116 colon tumor xenografts | [4][5] |

| Erlotinib Dosage | Not specified in combination, but used alone up to 100 mg/kg | [6] |

| Alisertib Dosage | 3, 10, and 30 mg/kg | [4][5] |

| Administration Route | Oral gavage | [4][7] |

| Dosing Schedule | Once daily for 21 consecutive days | [4][5] |

| Vehicle for Alisertib | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [4][8] |

Table 2: Osimertinib (EGFR Inhibitor) & Aurora Kinase Inhibitor Combination Therapy

| Parameter | Details | Reference |

| Animal Model | NOD-SCID mice with orthotopic PC9-luciferase lung adenocarcinoma xenografts | [9] |

| Osimertinib Dosage | 15 mg/kg | [9] |

| Aurora Kinase Inhibitor | PF03814735 (Pan-Aurora Kinase Inhibitor) | [3] |

| PF03814735 Dosage | 2 µM (in vitro), in vivo dosage not specified | [3] |

| Administration Route | Oral (Osimertinib) | [9] |

| Dosing Schedule | Daily or weekly (Osimertinib) | [9] |

| Vehicle for Osimertinib | Not specified |

Experimental Protocols

This section provides a detailed protocol for a xenograft study using a combination of an EGFR inhibitor (Erlotinib) and an Aurora Kinase A inhibitor (Alisertib), which serves as a surrogate for a dual EGFR/AURKB inhibitor.

Protocol: Evaluation of Combined Erlotinib and Alisertib in a Subcutaneous Xenograft Model

-

Cell Culture and Animal Model:

-

Culture human colorectal carcinoma HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

-

Use female athymic nude mice, 6-8 weeks old.

-

Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group):

-

Group 1: Vehicle control

-

Group 2: Erlotinib

-

Group 3: Alisertib

-

Group 4: Erlotinib + Alisertib

-

-

-

Drug Formulation and Administration:

-